molecular formula C9H9N3O5 B11991125 N-ethyl-3,5-dinitro-benzamide CAS No. 59476-54-9

N-ethyl-3,5-dinitro-benzamide

Cat. No.: B11991125
CAS No.: 59476-54-9
M. Wt: 239.18 g/mol
InChI Key: WUXQBMBXNPOUJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3,5-dinitro-benzamide typically involves the direct condensation of carboxylic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3,5-dinitro-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-ethyl-3,5-dinitro-benzamide involves its interaction with molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The nitro groups play a crucial role in its reactivity and ability to form interactions with biological molecules .

Comparison with Similar Compounds

Properties

CAS No.

59476-54-9

Molecular Formula

C9H9N3O5

Molecular Weight

239.18 g/mol

IUPAC Name

N-ethyl-3,5-dinitrobenzamide

InChI

InChI=1S/C9H9N3O5/c1-2-10-9(13)6-3-7(11(14)15)5-8(4-6)12(16)17/h3-5H,2H2,1H3,(H,10,13)

InChI Key

WUXQBMBXNPOUJM-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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